4-(4-Bromophenylhydrazino)-coumarin
Overview
Description
4-(4-Bromophenylhydrazino)-coumarin: is an organic compound that belongs to the class of coumarins, which are known for their diverse biological activities. This compound features a coumarin core substituted with a 4-bromophenylhydrazino group, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenylhydrazino)-coumarin typically involves the reaction of 4-bromophenylhydrazine with coumarin derivatives. The process begins with the diazotization of 4-bromoaniline to form the corresponding diazonium salt, which is then reduced to 4-bromophenylhydrazine. This intermediate is subsequently reacted with coumarin under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps include diazotization, reduction, and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenylhydrazino)-coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and hydrochloric acid are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazino-coumarin derivatives
Scientific Research Applications
Chemistry: 4-(4-Bromophenylhydrazino)-coumarin is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block for more complex molecules .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules .
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenylhydrazino)-coumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its hydrazino group can form covalent bonds with nucleophilic residues in proteins, leading to altered protein function .
Comparison with Similar Compounds
- 4-Bromophenylhydrazine
- 4-Methoxyphenylhydrazine
- 4-Chlorophenylhydrazine
- 4-Fluorophenylhydrazine
Comparison: 4-(4-Bromophenylhydrazino)-coumarin is unique due to its coumarin core, which imparts distinct biological activities compared to other phenylhydrazine derivatives. The presence of the bromine atom enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
4-[2-(4-bromophenyl)hydrazinyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-18-13-9-15(19)20-14-4-2-1-3-12(13)14/h1-9,17-18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJHAJUXFFWTNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NNC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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